Selective somatostatin (sst5) receptor 5 agonist (Ki values are 7.3 (sst5), 13.5 (sst2), 31.3 (sst1) and 141 nM (sst4)). Role in gastrointestinal and neuroendocrine systems. Active in vivo.
Related Compounds
Somatostatin-14
Compound Description: Somatostatin-14 is a naturally occurring cyclic tetradecapeptide hormone with a broad range of inhibitory effects. It acts primarily by binding to and activating Somatostatin receptors, a family of G protein-coupled receptors. [, ]
Relevance: Somatostatin-14 serves as the parent compound for the target compound and many other synthetic analogs. Researchers often compare the biological activity and receptor selectivity of analogs to Somatostatin-14 to understand the structure-activity relationships and develop more potent or selective compounds. [, ]
Somatostatin-28
Compound Description: Somatostatin-28 is another naturally occurring form of Somatostatin. It is a larger peptide containing 28 amino acids, including the entire sequence of Somatostatin-14 at its C-terminus. []
Relevance: Somatostatin-28 exhibits a higher affinity for the Somatostatin receptor subtype 5 (sst5) compared to Somatostatin-14. This difference in receptor selectivity makes it a valuable tool for studying the specific roles of different Somatostatin receptor subtypes. []
Octreotide (SMS-201-995)
Compound Description: Octreotide is a synthetic octapeptide analog of Somatostatin with a longer half-life and enhanced potency. It exhibits high affinity for Somatostatin receptor subtypes 2, 3, and 5 (sst2, sst3, sst5). [, , ]
Relevance: Octreotide serves as a pharmacological tool for investigating the physiological effects of Somatostatin and is clinically used to treat various conditions, including acromegaly and neuroendocrine tumors. Its activity profile across multiple Somatostatin receptor subtypes makes it relevant for understanding the target compound's potential interactions with these receptors. [, , ]
BIM-23052
Compound Description: BIM-23052 is a linear peptide analog of Somatostatin known for its high affinity and selectivity for the Somatostatin receptor subtype 5 (sst5). [, , ]
Relevance: BIM-23052 acts as a valuable pharmacological tool for selectively targeting and studying the sst5 receptor, which is implicated in various physiological processes. Its structural similarity to the target compound, especially the presence of D-Trp and Phe residues, highlights the importance of these amino acids in achieving sst5 selectivity. [, , ]
BIM-23014C
Compound Description: BIM-23014C is a cyclic octapeptide analog of Somatostatin that displays high affinity for the Somatostatin receptor subtype 2 (sst2). []
Relevance: This compound is relevant because it highlights the structural features important for sst2 selectivity, which can be contrasted with the target compound and other analogs with different receptor subtype preferences. []
BIM-23023
Compound Description: Similar to BIM-23014C, BIM-23023 is another cyclic octapeptide analog of Somatostatin exhibiting a high affinity for the sst2 receptor. []
Relevance: BIM-23023 reinforces the importance of specific structural motifs in achieving sst2 selectivity and aids in understanding the structure-activity relationships of Somatostatin analogs. []
MK-678
Compound Description: MK-678 is a cyclic hexapeptide analog of Somatostatin recognized for its high affinity and selectivity for the sst2 receptor. [, , ]
Relevance: MK-678 is an important pharmacological tool for studying the role of the sst2 receptor. Its structural distinction from the target compound and other sst5-selective analogs underscores the structural features that govern receptor subtype selectivity within the Somatostatin family of peptides. [, , ]
BIM-23027
Compound Description: BIM-23027 is a cyclic hexapeptide analog of Somatostatin that, like MK-678, exhibits high affinity and selectivity for the sst2 receptor. []
Relevance: The structural similarity between BIM-23027 and MK-678, both being hexapeptides with high affinity for sst2, emphasizes the significance of specific amino acid sequences and structural conformations in determining receptor selectivity. []
NC-8-12
Compound Description: NC-8-12 is a peptide analog of Somatostatin specifically designed to target and activate the sst2 receptor. [, ]
Relevance: NC-8-12 serves as a selective pharmacological tool for investigating the physiological functions of the sst2 receptor. Its high selectivity for sst2 provides a valuable comparison point to other analogs, including the target compound, which may have broader or distinct receptor subtype profiles. [, ]
BIM-23058
Compound Description: BIM-23058 is a peptide analog of Somatostatin that demonstrates selectivity for the Somatostatin receptor subtype 3 (sst3). [, ]
Relevance: BIM-23058 acts as a pharmacological probe for studying the sst3 receptor. By comparing its effects to those of the target compound and other analogs, researchers can better understand the roles of different sst subtypes in various physiological processes. [, ]
BIM-23056
Compound Description: BIM-23056 is another peptide analog of Somatostatin that exhibits selectivity for the sst3 receptor. [, , ]
Relevance: Similar to BIM-23058, BIM-23056 serves as a tool for investigating the sst3 receptor. Its inclusion in studies alongside other analogs, including the target compound, helps delineate the unique roles and signaling pathways associated with individual sst subtypes. [, , ]
L-362,855
Compound Description: L-362,855 is a peptide analog of Somatostatin characterized by its high affinity and selectivity for the sst5 receptor. It acts as an antagonist, blocking the effects of agonists at this receptor subtype. []
Relevance: L-362,855 is a valuable tool for studying the sst5 receptor. Its antagonistic activity contrasts with the agonistic effects of the target compound and other sst5-selective analogs, providing insights into the downstream signaling pathways and physiological functions mediated by this receptor subtype. []
des-AA(1,2,4,5,12,13)[D-Trp(8)]Somatostatin
Compound Description: This compound is an oligo-Somatostatin analog, meaning it is a shorter version of Somatostatin with specific amino acid deletions. It shares similar brain actions with Somatostatin-28. []
Relevance: The structural modifications in this analog highlight the structure-activity relationships of Somatostatin, particularly in the central nervous system. It provides a comparison point for the target compound regarding potential central effects. []
CH-275
Compound Description: CH-275 is a peptide analog of Somatostatin that shows selectivity for the Somatostatin receptor subtype 1 (sst1). []
Relevance: CH-275 serves as a pharmacological probe for investigating the sst1 receptor. Its inclusion in studies helps to understand the diverse roles of different sst subtypes and how their activation might lead to distinct physiological outcomes. []
DC-32-87
Compound Description: DC-32-87 is another peptide analog of Somatostatin that exhibits selectivity for the sst2 receptor. []
Relevance: Like other sst2-selective compounds, DC-32-87 is important for characterizing the specific functions of this receptor subtype. Its comparison with the target compound and other analogs with different receptor profiles aids in understanding the pharmacological diversity within the Somatostatin system. []
L-796,778
Compound Description: L-796,778 is a peptide analog of Somatostatin with selectivity for the sst3 receptor. []
Relevance: L-796,778, along with other sst3-selective compounds, is essential for dissecting the distinct roles of sst3 in various physiological processes and comparing its function to other sst subtypes. []
L-803,087
Compound Description: L-803,087 is a peptide analog of Somatostatin specifically designed to target and activate the sst4 receptor. []
Relevance: L-803,087 acts as a pharmacological tool for selectively studying the sst4 receptor. Its specific action on sst4 contributes to understanding the unique contributions of this receptor subtype within the broader context of Somatostatin signaling. []
Source and Classification
BIM 23052 was developed through systematic modifications of the somatostatin structure, specifically designed to enhance its biological activity. It is classified as a peptide drug and falls under the category of somatostatin analogs. Its primary mechanism involves binding to somatostatin receptors, which are overexpressed in numerous tumors, making it a candidate for targeted cancer therapies.
Synthesis Analysis
The synthesis of BIM 23052 typically employs solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The process involves several key steps:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid support resin.
Fmoc Deprotection: The Fmoc group is removed to expose the amino group for further coupling.
Coupling Reaction: The next amino acid is added using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a specific molar ratio (3:3:9:1).
Repetition: This cycle is repeated for each amino acid in the sequence until the desired peptide length is achieved.
Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to isolate BIM 23052 from any side products or unreacted materials.
The synthesis parameters, such as temperature, reaction time, and concentrations of reagents, are critical for achieving high yields and purity.
Molecular Structure Analysis
BIM 23052's molecular structure consists of a sequence of amino acids that mimic somatostatin's active conformation. The specific sequence includes several D-phenylalanine residues which enhance its stability and receptor affinity.
Molecular Weight: Approximately 800 Da.
Structural Features: The presence of multiple aromatic rings contributes to its hydrophobic character, while polar groups facilitate interaction with aqueous environments.
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are often employed to confirm the three-dimensional structure and conformational dynamics of BIM 23052.
Chemical Reactions Analysis
BIM 23052 undergoes various chemical reactions typical for peptides:
Hydrolysis: Under acidic or basic conditions, BIM 23052 can hydrolyze into its constituent amino acids.
Oxidation: The presence of sulfur-containing amino acids may lead to oxidation reactions.
Receptor Binding: The primary reaction of interest is its binding to somatostatin receptors, where it mimics natural ligand behavior.
The stability of BIM 23052 in physiological conditions has been assessed through hydrolytic stability studies, indicating that it maintains integrity under neutral pH but may degrade under extreme conditions.
Mechanism of Action
BIM 23052 primarily acts by binding to somatostatin receptors (specifically subtypes SST2 and SST5), leading to:
Inhibition of Growth Hormone Secretion: By mimicking somatostatin, it effectively reduces growth hormone levels.
Antiproliferative Effects: It induces apoptosis in certain cancer cells by modulating intracellular signaling pathways associated with cell growth and survival.
In vitro studies have demonstrated that BIM 23052 exhibits significant antiproliferative effects against various tumor cell lines by disrupting their metabolic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of BIM 23052 include:
Solubility: Soluble in water due to polar functional groups but may exhibit limited solubility in organic solvents.
Stability: High stability at physiological pH but sensitive to extreme temperatures and acidic conditions.
LogP Value: Calculated logP values indicate moderate lipophilicity, influencing its absorption and distribution within biological systems.
These properties are critical for assessing its pharmacokinetics and potential therapeutic efficacy.
Applications
BIM 23052 has several scientific applications:
Cancer Therapy: Its ability to inhibit tumor growth makes it a candidate for treating various cancers, particularly those expressing somatostatin receptors.
Research Tool: Used in studies exploring somatostatin receptor biology and signaling pathways.
Drug Development: Serves as a scaffold for developing new analogs with improved efficacy or reduced side effects.
Ongoing research continues to explore its full therapeutic potential and mechanisms within different biological contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Matrix metalloproteinases (MMPs) belong to a family of proteases that play a crucial role in tissue remodeling and repair by degrading extracellular matrix proteins to enable cell migration. MMP Inhibitor II is a reversible, broad-range inhibitor of MMPs. It has been reported to inhibit MMP-1 (IC50 = 24 nM), MMP-3 (IC50 = 18.4 nM), MMP-7 (IC50 = 30 nM), and MMP-9 (IC50 = 2.7 nM).
Microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) are key enzymes in the synthesis of PGE2 and leukotrienes (LTs), respectively. PGE2 and LTs are bioactive lipids that contribute to a broad range of pathologies, including inflammation and various forms of cancer. Pirinixic acid aminothiazole is a dual inhibitor of mPGES-1 and 5-LO (IC50s = 0.4 and 0.2 µM, respectively). It is a weak inhibitor of COX-1 and -2 and has no effect on 12- and 15-LO isoforms. Pirinixic acid aminothiazole reduces the synthesis of PGE2 and LTC4 during zymosan-induced peritonitis in mice, resulting in a significantly diminished inflammatory response.
Oxotremorine M is a non-selective muscarinic (M) acetylcholine receptor agonist that induces phosphoinositide hydrolysis in mouse ileum isolated from wild-type, M2, M3, and M2/M3 knockout mice (EC50s = 0.36, 0.52, 1.62, and 1.48 μM, respectively). It also increases M4-induced inhibition of calcium currents in NG108-15 mouse neuroblastoma X rat glioma hybrid cells (EC50 = 0.14 μM). Oxotremorine M inhibits KCNQ2/3 potassium currents in Xenopus oocytes expressing M1 receptors and KCNQ2/3 potassium channels (IC50 = 1.1 μM). It also directly inhibits KCNQ2/3 potassium channels, decreasing KCNQ2/3 potassium currents in Xenopus oocytes lacking muscarinic receptors in a dose-dependent manner.
SE 175 is an organic nitrate compound of the same general class as nitroglycerin. These nitrate compounds can act as NO-donors in vivo following reductive transformation of the nitrate group to nitric oxide. The nitroxyacylated thiosalicylates, such as SE 175, were developed in an effort to facilitate this reductive process and accelerate the release of NO. SE 175 is stable in buffer or saline solution. In the intact rat, it stimulates endothelial soluble guanylate cyclase and induces aortic vasorelaxation with an EC50 of 20 µM, which is intermediate in potency between nitroglycerine and isosorbide dinitrate.
Rolapitant is an azaspiro compound that is 1,7-diazaspiro[4.5]decan-2-one carrying additional phenyl and 1-{[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl substituents at position 8. Used (in the form of the hydrochloride hydrate) for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy. It has a role as an antiemetic and a neurokinin-1 receptor antagonist. It is an ether, an azaspiro compound, a member of pyrrolidin-2-ones, a member of piperidines and an organofluorine compound. It is a conjugate base of a rolapitant(1+). Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, rolapitant prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, rolapitant is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy. Rolapitant is a Substance P/Neurokinin-1 Receptor Antagonist. The mechanism of action of rolapitant is as a Neurokinin 1 Antagonist, and Cytochrome P450 2D6 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor. Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice. Rolapitant is an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor) antagonist, with potential antiemetic activity. Upon oral administration, rolapitant competitively binds to and blocks the activity of the NK1-receptor in the central nervous system, thereby inhibiting the binding of the endogenous ligand, substance P (SP). This may prevent both SP-induced emesis and chemotherapy-induced nausea and vomiting (CINV). The interaction of SP with the NK1-receptor plays a key role in the induction of nausea and vomiting caused by emetogenic cancer chemotherapy. Compared to other NK1-receptor antagonists, rolapitant has both a more rapid onset of action and a much longer half-life. See also: Rolapitant Hydrochloride (has salt form).
A potent noncompetitive antagonist of the NMDA receptor (RECEPTORS, N-METHYL-D-ASPARTATE) used mainly as a research tool. The drug has been considered for the wide variety of neurodegenerative conditions or disorders in which NMDA receptors may play an important role. Its use has been primarily limited to animal and tissue experiments because of its psychotropic effects.